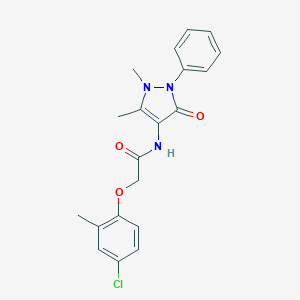![molecular formula C18H17N7O8S B270782 METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE](/img/structure/B270782.png)
METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate is a complex organic compound that features a thiophene ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediates, which are then coupled with the thiophene ring. Common reagents used in these reactions include ethyl nitroacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Coupling Reactions: The pyrazole rings can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide.
Coupling Reactions: Various organometallic reagents and catalysts.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and more complex pyrazole derivatives.
Scientific Research Applications
Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 3-{[(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL)CARBONYL][(1-ETHYL-4-NITRO-1H-PYRAZOL-5-YL)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form amines, which can then interact with various biological pathways. The pyrazole rings may also play a role in binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
Uniqueness
Methyl 3-[({1-ethyl-4-nitro-1H-pyrazol-3-yl}carbonyl)({1-ethyl-4-nitro-1H-pyrazol-5-yl}carbonyl)amino]-2-thiophenecarboxylate is unique due to its dual pyrazole substitution on the thiophene ring, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H17N7O8S |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
methyl 3-[(1-ethyl-4-nitropyrazole-3-carbonyl)-(2-ethyl-4-nitropyrazole-3-carbonyl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H17N7O8S/c1-4-21-9-12(25(31)32)13(20-21)16(26)23(10-6-7-34-15(10)18(28)33-3)17(27)14-11(24(29)30)8-19-22(14)5-2/h6-9H,4-5H2,1-3H3 |
InChI Key |
CVWNRUWIEPPGFC-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)N(C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N(C2=C(SC=C2)C(=O)OC)C(=O)C3=C(C=NN3CC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)






![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
![4-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B270725.png)


